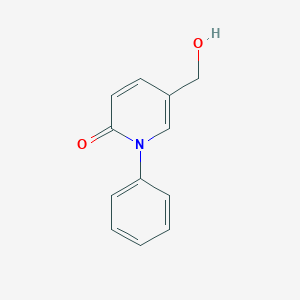

5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTGBKWRQSGNOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475284 |

Source

|

| Record name | 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-49-7 |

Source

|

| Record name | 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a principal metabolite of the anti-fibrotic drug Pirfenidone. With the confirmed CAS Number 887406-49-7 , this pyridone derivative is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential contributions to the therapeutic effects of its parent compound. This document delves into its physicochemical properties, synthesis, analytical methodologies, and known biological activities, offering a critical resource for researchers engaged in the study of fibrotic diseases and drug metabolism.

Introduction: The Significance of a Metabolite

This compound emerges as a key player in the metabolic pathway of Pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The pyridinone core is a versatile scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and its wide range of biological activities, including anti-inflammatory, and antitumor effects.[3] Understanding the properties and biological profile of this primary metabolite is crucial for a complete comprehension of Pirfenidone's mechanism of action, its pharmacokinetic profile, and for the development of next-generation anti-fibrotic therapies. This guide aims to consolidate the current scientific knowledge on this compound, providing a foundation for further research and development.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and for interpreting its biological activity.

| Property | Value | Source |

| CAS Number | 887406-49-7 | [Multiple Sources] |

| Molecular Formula | C₁₂H₁₁NO₂ | [Multiple Sources] |

| Molecular Weight | 201.22 g/mol | [Multiple Sources] |

| IUPAC Name | 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one | [Multiple Sources] |

| Synonyms | 5-(Hydroxymethyl)-1-phenyl-2(1H)-pyridinone, 5-Hydroxymethyl Pirfenidone, Pirfenidone 5-Hydroxymethyl Impurity | [Multiple Sources] |

| Melting Point | 110-111°C | [4] |

| Solubility | Soluble in Dichloromethane, Ethanol, Ethyl Acetate, Methanol | [4][5] |

Spectroscopic Data (Predicted)

¹H NMR (Predicted) A detailed, experimentally verified spectrum is a current research gap.

¹³C NMR (Predicted) A detailed, experimentally verified spectrum is a current research gap.

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound is not extensively detailed in publicly available literature. However, drawing from general pyridinone synthesis strategies and the known metabolic pathway of Pirfenidone, a plausible synthetic route can be proposed. The primary route would likely involve the oxidation of the 5-methyl group of Pirfenidone.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound from Pirfenidone.

Step-by-Step Protocol (Hypothetical):

Caution: This is a proposed protocol and should be optimized and validated under appropriate laboratory safety conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Pirfenidone (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Oxidation: Add a selective oxidizing agent, such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) and a light source. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid metabolite.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using SeO₂, filter off the elemental selenium. Quench the reaction with a suitable reagent if necessary.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Analytical Methods: Ensuring Purity and Quantification

Robust analytical methods are essential for the characterization, quantification, and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Pirfenidone and its metabolites.

Workflow for HPLC Method Development:

Caption: General workflow for the analysis of this compound by HPLC.

Detailed HPLC Protocol:

This protocol is adapted from validated methods for Pirfenidone and its metabolites.[6][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) or a phosphate buffer.[6][7] The mobile phase composition should be optimized for the best separation of the metabolite from the parent drug and other impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 317 nm, which is the λmax for Pirfenidone and likely similar for its hydroxymethyl metabolite.[1]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time consistency, peak area reproducibility, and theoretical plates).

-

Analysis and Quantification: Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and determine the concentration of this compound from the calibration curve.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, Pirfenidone. Pirfenidone exhibits well-documented anti-fibrotic and anti-inflammatory properties.[1][8] While research on the specific activity of the 5-hydroxymethyl metabolite is less extensive, it is plausible that it contributes to the overall therapeutic effect of Pirfenidone.

Known and Postulated Biological Effects:

-

Anti-Fibrotic Activity: Pirfenidone is known to down-regulate the production of pro-fibrotic cytokines such as transforming growth factor-beta (TGF-β) and inhibit fibroblast proliferation and collagen synthesis.[8] It is hypothesized that this compound may retain some of this anti-fibrotic activity. Further in vitro studies using primary human lung fibroblasts are needed to confirm and quantify this effect.

-

Anti-Inflammatory Effects: Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9] The anti-inflammatory potential of the 5-hydroxymethyl metabolite is an active area of investigation.

Signaling Pathway Involvement (Pirfenidone):

Caption: Simplified schematic of the anti-fibrotic mechanism of Pirfenidone, which may be partially retained by its 5-hydroxymethyl metabolite.

Future Directions and Research Opportunities

While our understanding of this compound has grown, several key areas warrant further investigation:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with complete experimental spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS), is a critical next step.

-

Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation of the purified metabolite is needed to determine its specific anti-fibrotic and anti-inflammatory potency relative to Pirfenidone.

-

Pharmacokinetic Studies: Detailed pharmacokinetic studies of the metabolite itself will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile, which can inform the development of new therapeutic strategies.

-

Clinical Relevance: Investigating the correlation between plasma levels of this compound in patients treated with Pirfenidone and clinical outcomes could provide insights into its therapeutic contribution.

Conclusion

This compound is more than just a metabolic byproduct; it is a molecule of significant interest in the ongoing effort to combat fibrotic diseases. This technical guide has synthesized the available information on its identity, properties, and potential biological role. As research continues to unravel the complexities of Pirfenidone's mechanism of action, a deeper understanding of its metabolites, particularly this compound, will undoubtedly play a pivotal role in advancing the field of anti-fibrotic drug development.

References

-

Parmar, V., & Patel, S. (2014). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 76(3), 225–230. [Link]

-

Conte, E., Gili, E., & Fruciano, M. (2020). Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. Journal of translational medicine, 18(1), 22. [Link]

-

Li, C., Li, H., & Chen, J. (2018). The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1. Experimental eye research, 175, 12-19. [Link]

-

Parmar, V. R., & Desai, S. A. (2014). RP-HPLC and UV spectrophotometric methods for estimation of pirfenidone in pharmaceutical formulations. Indian journal of pharmaceutical sciences, 76(3), 225. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 6(10), 001-007. [Link]

-

Richeldi, L., du Bois, R. M., Raghu, G., Azuma, A., Brown, K. K., Costabel, U., ... & King Jr, T. E. (2014). Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2071-2082. [Link]

-

PLCChemical. (n.d.). This compound. Retrieved from [Link]

-

Zhang, Y., & Song, G. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843335. [Link]

-

Sun, L., et al. (2020). [Pirfenidone Inhibits Cytokines/chemokines Release from Alveolar Macrophages]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. Acta Academiae Medicinae Sinicae, 42(5), 596–602. [Link]

Sources

- 1. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journaljpri.com [journaljpri.com]

- 5. researchgate.net [researchgate.net]

- 6. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Pirfenidone Inhibits Cytokines/chemokines Release from Alveolar Macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a molecule of significant interest in the field of medicinal chemistry and drug development. It is the principal and active metabolite of Pirfenidone, a widely used anti-fibrotic drug for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Understanding the chemical properties of this metabolite is crucial for elucidating the overall pharmacological profile of Pirfenidone, developing more potent anti-fibrotic agents, and ensuring the safety and efficacy of related therapeutics. This guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physicochemical characteristics, spectroscopic data, and biological relevance.

Chemical Structure and Identification

This compound, also known as 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one, is a derivative of 2-pyridone. The core structure consists of a pyridin-2-one ring with a phenyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 5.

Systematic IUPAC Name: 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one[2]

Synonyms: 5-Hydroxymethyl Pirfenidone, Pirfenidone 5-Hydroxymethyl Impurity

CAS Number: 887406-49-7[2]

Molecular Formula: C₁₂H₁₁NO₂[2]

Molecular Weight: 201.22 g/mol [2]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Melting Point | 110-111°C | [3] |

| Solubility | Soluble in Dichloromethane, Ethanol, Ethyl Acetate | [3] |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

Spectroscopic Characterization

Mass Spectrometry (MS): In mass spectrometry, this compound is readily identified as a metabolite of Pirfenidone. The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 201.22 g/mol . Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridone rings, as well as a characteristic singlet for the methylene protons of the hydroxymethyl group and a signal for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the twelve carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon of the pyridone ring, the carbons of the aromatic rings, and the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methylene groups, the C=O stretch of the pyridone ring, and C=C and C-N stretching vibrations of the aromatic rings.

Synthesis and Reactivity

Synthesis:

A specific, detailed, and publicly available laboratory synthesis protocol for this compound is not extensively documented. However, its synthesis can be conceptually approached through two main strategies:

-

Selective Oxidation of Pirfenidone: This is the biological route of formation and could be mimicked chemically. It would involve the selective oxidation of the 5-methyl group of Pirfenidone to the corresponding hydroxymethyl group. This would require a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid (5-carboxy-pirfenidone), the subsequent metabolite.

-

Multi-step Synthesis from Pyridone Precursors: A more controlled synthesis could involve starting with a 5-substituted-2-pyridone that already contains a protected hydroxyl group or a group that can be readily converted to a hydroxymethyl group. This would be followed by N-arylation with a phenyl group.

The following diagram illustrates a conceptual synthetic workflow for the multi-step approach:

Caption: Conceptual multi-step synthesis of this compound.

Reactivity:

The reactivity of this compound is governed by the functional groups present in the molecule: the pyridone ring, the phenyl group, and the hydroxymethyl group.

-

Pyridone Ring: The pyridone ring can undergo electrophilic substitution reactions, although the presence of the carbonyl group can influence the regioselectivity.

-

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde and carboxylic acid (as seen in its metabolism), esterification, and etherification.

-

Stability: Studies on the forced degradation of Pirfenidone indicate that the pyridone ring is relatively stable under neutral and thermal conditions but can degrade under acidic, alkaline, and oxidative stress.[3][4][5][6][7] This suggests that this compound would exhibit similar stability characteristics.

Biological Activity and Significance

This compound is not just an inactive byproduct of Pirfenidone metabolism; it is an active metabolite that contributes to the overall therapeutic effect of the parent drug.

Metabolic Pathway:

Pirfenidone is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 being the major contributor.[8] The 5-methyl group is oxidized to form this compound, which is then further oxidized to the main metabolite, 5-carboxy-pirfenidone.

Caption: Metabolic pathway of Pirfenidone.

Anti-fibrotic Activity:

Like its parent compound, this compound exhibits anti-fibrotic properties. Studies have shown that it can inhibit the proliferation of fibroblasts and reduce the production of pro-fibrotic mediators. This intrinsic activity of the metabolite is a key consideration in understanding the prolonged therapeutic effect of Pirfenidone.

Conclusion

This compound is a key molecule in the pharmacology of Pirfenidone. Its chemical properties, including its structure, physicochemical characteristics, and reactivity, are integral to its role as an active metabolite. Further research, particularly in the areas of dedicated spectroscopic analysis and the development of efficient synthetic routes, will be invaluable for the continued development of novel and improved anti-fibrotic therapies. This guide provides a foundational understanding of this important compound for researchers and professionals in the field of drug discovery and development.

References

-

Shanghai Huicheng Biological Technology Co., Ltd. This compound. Available at: [Link]

- Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.

- Sun, N., Fernandez, I. E., Wei, M., Wu, Y., Aichler, M., Eickelberg, O., & Walch, A. (2018). Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging. Analytical and bioanalytical chemistry, 410(21), 5195–5205.

- Sun, N., Fernandez, I. E., Wei, M., Witting, M., Aichler, M., Eickelberg, O., & Walch, A. (2019). Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI.

- Sambhani, N. G., & Nair, V. M. B. (2017). A validated stability-indicating HPTLC method for the determination of pirfenidone in rat serum and its application to a pharmacokinetic study.

- Conte, E., Gili, E., Fruciano, M., Fagone, E., Iemmolo, M., Vancheri, C., & Sgarlata, C. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in pharmacology, 13, 966953.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40632, Pirfenidone. Retrieved January 12, 2026 from [Link].

- Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.

- Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.

-

Wikipedia contributors. (2024, December 19). Pirfenidone. In Wikipedia, The Free Encyclopedia. Retrieved 19:33, January 12, 2026, from [Link]

- Shi, Y., et al. (2017). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Advances, 7(84), 53235-53245.

- Liu, G., et al. (2020). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry, 63(15), 8116-8125.

- Meng, F., Wang, L., Shao, J., & Zhang, Z. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry: Application to a pharmacokinetic study. Journal of analytical toxicology, 38(8), 529–535.

- Meng, F., Wang, L., Shao, J., & Zhang, Z. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 38(8), 529-535.

- Li, X., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 12(15), 9036-9043.

- Li, X., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 12(15), 9036-9043.

- Shi, Y., et al. (2021). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Medicinal Chemistry, 12(10), 1736-1748.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12468238, 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one. Retrieved January 12, 2026 from [Link].

- Sun, N., Fernandez, I. E., Wei, M., Wu, Y., Aichler, M., Eickelberg, O., & Walch, A. (2018). Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging.

- Rubino, M. (2017). A Pharmacokinetic Bioequivalence Study Comparing Pirfenidone Tablet and Capsule Dosage Forms in Healthy Adult Volunteers. Clinical pharmacology in drug development, 6(6), 571–579.

- Patel, P. D., & Patel, P. S. (2019). Development and Validation of Zero and First-Order Derivative Area under Curve Spectrophotometric Methods for the Determination of Pirfenidone in Bulk Material and Pharmaceutical Formulation. Asian Journal of Research in Chemistry, 12(12), 653-657.

- Barbero, M., Mossotti, M., Sironi, A., Giovenzana, G. B., & Colombo, V. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1 H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta crystallographica.

- Barbero, M., Mossotti, M., Sironi, A., Giovenzana, G. B., & Colombo, V. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. researchgate.net [researchgate.net]

- 6. journaljpri.com [journaljpri.com]

- 7. researchgate.net [researchgate.net]

- 8. Pirfenidone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone: The Principal Metabolite of Pirfenidone

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirfenidone is an established oral medication for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[1][2] Its therapeutic effects are attributed to its anti-fibrotic and anti-inflammatory properties.[2][3] The clinical efficacy and safety profile of Pirfenidone are intrinsically linked to its metabolism. This guide provides a comprehensive technical overview of its principal metabolite, 5-hydroxymethyl-N-phenyl-2-1H-pyridone (5-hydroxymethyl-pirfenidone), covering its metabolic formation, physicochemical characteristics, analytical quantification, and its role in the pharmacokinetics and overall pharmacology of Pirfenidone.

Introduction to Pirfenidone and its Metabolism

Pirfenidone (5-methyl-1-phenylpyridin-2-one) is a small molecule that has demonstrated significant efficacy in slowing the progression of IPF.[3] Understanding its metabolic fate is crucial for optimizing its therapeutic use and minimizing potential adverse effects. Pirfenidone undergoes extensive metabolism in the liver, with less than 1% of the parent drug excreted unchanged in urine.[4] The primary metabolic pathway involves the oxidation of the 5-methyl group, leading to the formation of 5-hydroxymethyl-pirfenidone.[3][5][6] This intermediate is then further oxidized to the major, inactive metabolite, 5-carboxy-pirfenidone.[1][5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 5-hydroxymethyl-pirfenidone is essential for developing analytical standards and interpreting biological data.

| Property | Value | Source |

| Synonyms | 5-(Hydroxymethyl)-1-phenyl-2(1H)-pyridinone, 5-Hydroxymethyl Pirfenidone | [7] |

| CAS Number | 887406-49-7 | [7] |

| Molecular Formula | C12H11NO2 | [7] |

| Molecular Weight | 201.22 g/mol | [7] |

The Metabolic Pathway: From Pirfenidone to its Metabolites

The biotransformation of Pirfenidone is a critical determinant of its systemic exposure and clearance. The initial and rate-limiting step is the hydroxylation of the 5-methyl group.

Enzymatic Conversion

The 5-hydroxylation of Pirfenidone is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[1] Specific isoforms involved are:

-

CYP1A2: This is the major enzyme responsible for the formation of 5-hydroxymethyl-pirfenidone, accounting for approximately 70-80% of its metabolism.[1][8]

-

Other CYPs: Minor contributions to this metabolic step are made by CYP2C9, CYP2C19, and CYP2D6.[1][8]

This enzymatic conversion is followed by the rapid oxidation of 5-hydroxymethyl-pirfenidone to 5-carboxy-pirfenidone.[9]

Metabolic Pathway Diagram

The following diagram illustrates the sequential metabolism of Pirfenidone.

Sources

- 1. Pirfenidone - Wikipedia [en.wikipedia.org]

- 2. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 8. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of a novel antifibrotic drug pirfenidone, in mice following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone: A Technical Guide

Introduction

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a significant metabolite of Pirfenidone, a drug employed in the treatment of idiopathic pulmonary fibrosis.[1] The meticulous characterization of this compound is paramount for metabolism studies, impurity profiling, and the development of analytical methods in pharmaceutical research. This guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While experimental spectra are not widely available in the public domain, this document consolidates known data and offers predicted spectroscopic values to guide researchers. The methodologies described herein are grounded in established principles to ensure scientific rigor and reproducibility.

Molecular Structure and Properties

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Due to the absence of publicly available experimental NMR spectra for this compound, the following data is predicted based on computational models. These predictions serve as a reliable guide for spectral interpretation.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl and pyridone rings, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | 7.20 - 7.40 | Multiplet | 2H |

| Phenyl-H (meta) | 7.40 - 7.60 | Multiplet | 2H |

| Phenyl-H (para) | 7.30 - 7.50 | Multiplet | 1H |

| Pyridone-H3 | 6.50 - 6.70 | Doublet | 1H |

| Pyridone-H4 | 7.50 - 7.70 | Doublet of Doublets | 1H |

| Pyridone-H6 | 7.20 - 7.40 | Doublet | 1H |

| -CH₂- | 4.50 - 4.70 | Singlet | 2H |

| -OH | Variable (broad singlet) | Broad Singlet | 1H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Pyridone C2) | 160 - 165 |

| Pyridone C3 | 115 - 120 |

| Pyridone C4 | 140 - 145 |

| Pyridone C5 | 125 - 130 |

| Pyridone C6 | 135 - 140 |

| Phenyl C (ipso) | 140 - 145 |

| Phenyl C (ortho) | 125 - 130 |

| Phenyl C (meta) | 128 - 132 |

| Phenyl C (para) | 127 - 131 |

| -CH₂- | 60 - 65 |

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds.

Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (alkane) | 2850 - 3000 | Medium |

| C=O (amide/pyridone) | 1640 - 1680 | Strong |

| C=C (aromatic/pyridone) | 1450 - 1600 | Medium to Strong |

| C-O (alcohol) | 1000 - 1260 | Strong |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Key Mass Spectrometry Data

-

Molecular Ion [M]⁺˙: Expected at m/z 201.079.

-

Protonated Molecule [M+H]⁺: Observed at m/z 202.0863.[3]

Plausible Fragmentation Pathways

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.

Sources

In-Silico Modeling of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone Activity: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth framework for the in-silico investigation of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. As the primary active metabolite of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis, understanding its molecular interactions is of paramount importance.[1][2] We will move beyond a simple recitation of methods to explore the strategic rationale behind each computational step, empowering researchers to not only replicate but also adapt these workflows for their own investigations into pyridone-based scaffolds.[3]

The 2-pyridone core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] Computational approaches such as molecular docking and molecular dynamics simulations are indispensable tools for elucidating the structure-activity relationships of these derivatives at the molecular level.[6][7]

Part I: Strategic Framework for In-Silico Analysis

To visualize this strategic pipeline, we can represent it as a directed workflow.

Caption: High-level workflow for the in-silico analysis of a small molecule inhibitor.

Part II: Foundational Protocols: Ligand and Target Preparation

The principle of "garbage in, garbage out" is acutely relevant in computational chemistry. The integrity of our simulation is contingent upon the accuracy of our starting molecular structures.

Ligand Preparation: this compound

The goal is to generate a low-energy, three-dimensional conformation of the molecule that is representative of its state in a biological environment.

Step-by-Step Protocol:

-

Obtain 2D Structure: Secure the 2D structure of this compound. A reliable source is PubChem (CID 12018576).[8] The structure can be exported in SDF or SMILES format.

-

Convert to 3D: Utilize a molecular editor such as Avogadro or the builder tools within suites like Maestro (Schrödinger) or MOE (Chemical Computing Group) to convert the 2D representation into a 3D structure.

-

Protonation and Tautomeric State: This is a critical decision point. The 2-pyridone scaffold exists in tautomeric equilibrium with 2-hydroxypyridine.[9] For physiological pH (~7.4), the pyridone form is generally predominant. Tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE can be used to assign the most likely protonation states.

-

Rationale: Incorrect protonation dramatically alters the hydrogen bonding capacity of the ligand, leading to inaccurate binding pose predictions.

-

-

Energy Minimization: The initial 3D structure is likely in a high-energy state. Perform energy minimization using a suitable force field (e.g., OPLS4, MMFF94s). This step relaxes the structure into a more energetically favorable conformation.

-

Save the Final Structure: The prepared ligand should be saved in a format compatible with docking software, such as .mol2 or .pdbqt.

Target Identification and Preparation

As a metabolite of Pirfenidone, the molecule likely shares targets involved in anti-fibrotic pathways. A primary pathway implicated in fibrosis is mediated by Transforming Growth Factor-beta (TGF-β). Therefore, the TGF-β receptor I (TGFBR1) kinase domain is a high-priority candidate target.

Step-by-Step Protocol:

-

Select a PDB Structure: From the Protein Data Bank (PDB), select a high-resolution crystal structure of the target. For human TGFBR1, a suitable entry is PDB ID: 1VJY . This structure is co-crystallized with an inhibitor, which is invaluable for validating our docking protocol.

-

Prepare the Receptor: The raw PDB file requires processing. This typically involves:

-

Removing Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. Waters may be retained if they are known to be critical for ligand binding (bridging waters), a determination often made from the literature or structural analysis.

-

Adding Hydrogens: Crystal structures usually do not resolve hydrogen atoms. These must be added computationally, with their positions optimized to satisfy hydrogen bonding networks.

-

Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) must be assigned based on the local microenvironment. Tools like H++ or the Protein Preparation Wizard in Maestro excel at this.

-

Repairing Missing Residues/Loops: If the PDB structure has missing sections, these may need to be modeled using loop modeling software, although this is an advanced step and should only be undertaken if the missing regions are near the binding site.

-

-

Define the Binding Site: The binding site is defined as the region of the receptor where the ligand is expected to bind. For PDB ID 1VJY, the binding site can be defined based on the location of the co-crystallized inhibitor. A grid box is then generated around this site, encompassing all key interacting residues.

Part III: Core Methodologies: Simulating the Interaction

With prepared ligand and receptor structures, we can now simulate their interaction to predict binding affinity and assess the stability of the complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally inexpensive method to generate hypotheses about the binding mode and relative affinity.

Caption: A detailed workflow for a typical molecular docking experiment.

Step-by-Step Protocol (using AutoDock Vina as an example):

-

Prepare Input Files: Convert the prepared receptor and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

-

Generate Grid Box: Using AutoDock Tools, define the coordinates and dimensions of the grid box centered on the active site. The box should be large enough to allow the ligand rotational and translational freedom.

-

Create Configuration File: Write a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box coordinates, and parameters like exhaustiveness (controls the computational effort).

-

Expert Insight: For initial screening, an exhaustiveness of 8 is often sufficient. For final, high-quality pose generation, increasing this to 16 or 32 is recommended for more thorough conformational searching.

-

-

Execute Docking: Run the Vina executable from the command line: vina --config conf.txt --log log.txt.

-

Analysis of Results: The primary output is a file containing multiple binding poses, ranked by a scoring function (affinity in kcal/mol). Analyze the top-scoring pose for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key active site residues. Visualization tools like PyMOL or UCSF Chimera are essential for this step.

Self-Validation Protocol: To trust the docking results, re-dock the co-crystallized ligand (from 1VJY) into the prepared receptor. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen docking parameters are appropriate for the system.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation assesses the dynamic stability of the ligand-receptor complex in a simulated physiological environment over time.

Step-by-Step Protocol (Conceptual, using GROMACS as an example):

-

System Setup: The top-ranked docked complex is used as the starting point.

-

Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Minimization: The entire system (protein-ligand-water-ions) is energy minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases:

-

NVT Ensemble: Constant Number of particles, Volume, and Temperature.

-

NPT Ensemble: Constant Number of particles, Pressure, and Temperature.

-

-

Production Run: Once equilibrated, the simulation is run for a set period (e.g., 100 nanoseconds) to collect trajectory data.

-

Trajectory Analysis: Key metrics are calculated to assess stability:

-

RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues, highlighting flexible regions.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

-

| Metric | Indication of Stability | Indication of Instability |

| Ligand RMSD | Low, stable value (< 3 Å from initial pose) | High, fluctuating value; large jumps |

| Protein RMSD | Plateau after initial rise | Continuous, upward drift |

| Key H-Bonds | Consistently present (>70% of simulation time) | Transient or absent |

Part IV: Predictive Modeling: ADMET Properties

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide early-stage predictions of a compound's drug-likeness.

Methodology:

Numerous web-based tools and standalone software can predict ADMET properties. A widely used and freely accessible resource is the SwissADME server.[10][11]

-

Input: Submit the SMILES string of this compound to the server.

-

Analysis: The server provides a wealth of data. Key parameters to evaluate include:

-

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness. A compound is more likely to be orally active if it violates no more than one rule.

-

Gastrointestinal (GI) Absorption: Prediction of whether the compound will be absorbed from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the central nervous system.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.[12]

-

PAINS (Pan-Assay Interference Compounds) Alert: Flags substructures known to interfere with assay readouts.

-

Example Data Summary Table:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 215.23 g/mol | Pass (Lipinski: <500) |

| LogP | 1.25 | Pass (Lipinski: <5) |

| H-bond Donors | 1 | Pass (Lipinski: <5) |

| H-bond Acceptors | 3 | Pass (Lipinski: <10) |

| GI Absorption | High | Favorable for oral delivery |

| BBB Permeant | No | Low risk of CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of specific DDI |

| PAINS Alert | 0 alerts | No known assay interference motifs |

Note: The data in this table is illustrative and should be generated using a tool like SwissADME for the actual molecule.

Conclusion and Forward Look

This guide outlines a robust, multi-faceted in-silico strategy to probe the activity of this compound. By combining molecular docking to generate a binding hypothesis, molecular dynamics to test complex stability, and ADMET profiling to assess drug-likeness, researchers can build a comprehensive molecular profile of this important metabolite. The resulting hypothesis—for instance, "this compound is a stable inhibitor of the TGFBR1 kinase domain with a favorable pharmacokinetic profile"—provides a strong, data-driven foundation for advancing to in-vitro validation and further derivatization efforts.[7][13]

References

-

Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. Journal of Molecular Modeling. [Link]

-

Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. PubMed Central. [Link]

-

Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. [Link]

-

Some 2-pyridone derivatives have important biological properties. ResearchGate. [Link]

-

Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PubMed Central, NIH. [Link]

-

Developments in the Chemistry of 2-Pyridone. ResearchGate. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH. [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

-

This compound, Methyl Ether. BioOrganics. [Link]

-

Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors. PubMed. [Link]

-

5-(hydroxymethyl)pyridin-2(1H)-one. PubChem. [Link]

-

In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. PubMed. [Link]

-

Chemical structures of pirfenidone, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone. ResearchGate. [Link]

-

This compound. HuiCheng Sinopharm. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Hydroxymethyl-N-phenyl-2-1H-pyridone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(hydroxymethyl)pyridin-2(1H)-one | C6H7NO2 | CID 12018576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines | MDPI [mdpi.com]

An In-Depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

Abstract

The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive natural products and FDA-approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a specific, highly significant subclass: 5-Hydroxymethyl-N-phenyl-2-1H-pyridone and its derivatives. We will explore the synthetic strategies for accessing this core, delve into the nuances of its structure-activity relationships (SAR), and examine its diverse biological activities, with a particular focus on anti-fibrotic, antiviral, and anticancer applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 2-Pyridone Core: A Privileged Scaffold in Drug Discovery

The 2-pyridone ring is a six-membered nitrogen-containing heterocycle that has garnered immense interest in pharmaceutical development. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic peptide bonds and interact with a wide array of biological targets.[2][3] This versatility is evidenced by the broad spectrum of pharmacological effects exhibited by pyridone-containing compounds, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic activities.[3][4]

Marketed drugs underscore the therapeutic importance of this scaffold. Notable examples include:

-

Pirfenidone: An anti-fibrotic agent for idiopathic pulmonary fibrosis (IPF).[3]

-

Milrinone: A potent cardiotonic stimulant.[3]

-

Doravirine: An anti-HIV drug.[3]

-

Ciclopirox: An antifungal agent.[3]

The specific focus of this guide, this compound, is a principal active metabolite of Pirfenidone, contributing to its overall therapeutic profile.[5][6] Understanding its intrinsic properties and the potential of its analogs is therefore crucial for developing next-generation therapeutics.

Synthetic Pathways and Methodologies

The construction of the N-phenyl-2-pyridone core can be achieved through several established synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of the 2-Pyridone Ring

Two primary strategies dominate the synthesis of the 2-pyridone ring:

-

Ring Formation via Cyclocondensation: This is a highly effective method involving the condensation of two acyclic components. For instance, dimethyl 3-oxopentanedioate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a primary amine in a one-pot synthesis to yield the 2-(1H)-pyridinone core with broad functional group tolerance.[3] Another common approach is the condensation of an imino ester (formed from ethyl acetoacetate) with diethyl malonate.[3]

-

Modification of Pre-existing Rings: This involves the functionalization of a pyridine or a related six-membered ring through the introduction of a carbonyl group.[3]

The following diagram illustrates a generalized workflow for the synthesis of 2-pyridone derivatives via a cyclocondensation reaction.

Caption: Generalized workflow for 2-pyridone synthesis.

Protocol: Synthesis of N-Phenyl-5-substituted-2-pyridones

This protocol describes a representative synthesis of an N-phenyl-2-pyridone derivative, adapted from methodologies used for creating anti-fibrosis agents.[7] This specific example focuses on introducing an amide group at the 5-position, a common strategy for exploring SAR.

Objective: To synthesize N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide derivatives.

Materials:

-

N-phenylpyridone scaffold (key intermediate)

-

Appropriate acyl chloride or carboxylic acid

-

Coupling agents (e.g., EDCI, HOBt) if starting from a carboxylic acid

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Base (e.g., Triethylamine, DIPEA)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Procedure:

-

Preparation of the Amine Precursor: Begin with a suitable N-phenyl-2-pyridone bearing an amino group at the 5-position. This intermediate can be synthesized via reduction of a corresponding 5-nitro derivative.

-

Acylation Reaction:

-

Dissolve the 5-amino-N-phenyl-2-pyridone (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen).

-

Add a base such as triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add the desired acyl chloride (e.g., 2-bromo-acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the product 2-(2-bromophenyl)-N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide would show characteristic proton signals for the pyridone and phenyl rings, a singlet for the amide proton around 10.12 ppm, and a singlet for the methylene protons around 3.80 ppm.[7]

-

Biological Activities and Therapeutic Mechanisms

The 2-pyridone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The substitution pattern on the ring system dictates the specific therapeutic application.[3]

Anti-Fibrotic Activity

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is the archetypal anti-fibrotic agent in this class. Its metabolite, this compound, also contributes to its activity. The anti-fibrotic mechanism is complex but is known to involve the downregulation of pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).

Recent research has focused on synthesizing novel pirfenidone derivatives to improve efficacy and pharmacokinetic properties.[7][8] A key strategy involves replacing the 5-methyl group with various amide-linked moieties. This has led to the discovery of compounds with significantly more potent antiproliferative activity against TGF-β-induced fibroblasts, a key in vitro model for anti-fibrosis.[7] The most potent compounds often target the TGF-β/Smad2/3 signaling pathway.[7]

Caption: Inhibition of the TGF-β signaling pathway by pyridone analogs.

Antiviral Activity

Pyridone derivatives have shown significant promise as antiviral agents, particularly against HIV and influenza.[3]

-

HIV Reverse Transcriptase Inhibitors: The pyridone scaffold can act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). By using a "scaffold hopping" approach, researchers have designed potent pyridin-2(1H)-ones that inhibit HIV replication.[3]

-

Influenza Endonuclease Inhibitors: The polymerase acidic (PA) subunit of the influenza virus is a key target for antiviral drugs. 3-hydroxypyridin-2(1H)-one derivatives have been identified as effective inhibitors of the PA endonuclease by chelating metal ions in the active site.[3]

-

Hepatitis B Virus (HBV): N-aryl 2-pyridinone derivatives have demonstrated potent inhibitory activity against HBV DNA replication.[3]

Anticancer and Kinase Inhibition Activity

The 2-pyridone moiety can serve as a peptide bond isostere, enabling it to bind effectively to the hinge region of various kinases.[3] This has led to the development of pyridone-containing compounds as inhibitors for several cancer-related targets:

-

Mutant Isocitrate Dehydrogenase 1 (IDH1): Pyridinone-thiohydantoin derivatives have been developed as potent inhibitors of mutant IDH1, which is implicated in several cancers. These inhibitors can reduce the levels of the oncometabolite D-2-hydroxyglutarate (D2HG) and suppress the self-renewal of cancer stem cells.[3]

-

Forkhead Box M1 (FOXM1): N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which are structurally related to N-phenyl-pyridones, have been designed as inhibitors of the FOXM1 transcription factor, a key driver in triple-negative breast cancer.[9][10]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For N-phenyl-2-pyridone derivatives, SAR studies have yielded critical insights.

Substituents on the N-Phenyl Ring

The electronic properties of substituents on the N-phenyl ring significantly modulate biological activity.

-

Anti-fibrotic Activity: In the development of pirfenidone analogs, it was found that introducing substituents on the phenyl ring could dramatically alter activity. For instance, a trisubstituted phenyl ring (e.g., with methyl and fluorine groups) in compound YZQ17 resulted in an IC₅₀ value approximately 100 times more potent than pirfenidone in an in vitro anti-fibrosis assay.[7]

-

FOXM1 Inhibition: For thieno[2,3-b]pyridine inhibitors, compounds bearing a cyano (-CN) group at the 2-position of the phenyl ring consistently decreased FOXM1 expression, whereas those with -NO₂, -CF₃, or -CH₃ groups did not.[9][10] This highlights a critical role for a specific electron-withdrawing group in engaging with the target.

Substituents on the Pyridone Ring

Modifications at the C3, C4, and C5 positions of the pyridone ring are crucial for tuning potency and selectivity.

-

C5-Position: As seen with pirfenidone, replacing the C5-methyl group with a variety of amide-linked functionalities is a successful strategy for enhancing anti-fibrotic activity. The nature of the group attached to the amide nitrogen is critical, with bulky or electron-rich groups often leading to improved potency.[7]

-

General SAR: For urease inhibitors based on the pyridin-2(1H)-one scaffold, SAR analysis suggests that electron-releasing groups on the overall structure are important for modulating biological activity.[11]

Caption: Key SAR principles for N-Phenyl-2-Pyridone derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anti-fibrotic activity of selected pirfenidone (PFD) derivatives against TGF-β1-induced NIH3T3 cells, demonstrating the impact of C5-amide substitution.[7]

| Compound | C5-Amide Substituent (R) | IC₅₀ (mM) |

| PFD | -CH₃ | 13.94 |

| YZQ04 | -NH-CO-CH₂-(2-Br-Ph) | 0.81 |

| YZQ17 | -NH-CO-CH₂-(2,4-di-F-3-Me-Ph) | 0.14 |

| YZQ18 | -NH-CO-CH₂-(2,4-di-F-3-F-Ph) | 1.15 |

Data extracted from Reference[7]. Lower IC₅₀ values indicate higher potency.

This data clearly shows that replacing the 5-methyl group of pirfenidone with specific amide-linked phenyl groups can increase potency by up to 100-fold (compare PFD and YZQ17).[7]

Future Outlook and Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The established synthetic routes provide a robust platform for generating chemical diversity, while the extensive biological screening has revealed a multitude of potential applications, from treating fibrosis and viral infections to combating cancer.

Future research should focus on:

-

Target Deconvolution: Precisely identifying the molecular targets for the most potent compounds to better understand their mechanism of action.

-

Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are viable drug candidates.[12]

-

Scaffold Diversification: Exploring novel substitutions and fused-ring systems to uncover new biological activities and intellectual property space.

References

-

Bioactive natural products containing 2-pyridone core Natural... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC. (2020, December 2). PubMed Central. Retrieved January 12, 2026, from [Link]

-

(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022, March 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Structure activity relationship. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Biologically active 5‐phenyl‐4‐hydroxy‐2‐pyridone fungal metabolites... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound, Methyl Ether. (n.d.). BioOrganics. Retrieved January 12, 2026, from [Link]

-

New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

-

3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone. (n.d.). Axios Research. Retrieved January 12, 2026, from [Link]

-

CAS No : 887406-49-7 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Single point activation of pyridines enables reductive hydroxymethylation. (2020, November 16). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Chemical structures of pirfenidone, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydroxymethyl-N-phenyl-2-1H-pyridone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Introduction

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a principal active metabolite of Pirfenidone, a first-in-class anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF). While much of the therapeutic focus has been on the parent drug, emerging evidence indicates that its metabolites, including this compound, are not mere inactive byproducts but possess intrinsic biological activities that contribute to the overall therapeutic effect. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and mechanistic insights into this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis and Characterization

The synthesis of this compound is intrinsically linked to the metabolism of its parent compound, Pirfenidone. However, for research and development purposes, a targeted synthesis is often required. A plausible synthetic route can be adapted from established methods for the synthesis of 2-pyridone derivatives.

A general synthetic approach involves the N-arylation of a pre-functionalized 2-pyridone ring. For this compound, this would typically involve the reaction of 5-(hydroxymethyl)pyridin-2(1H)-one with a phenylating agent.

Illustrative Synthetic Pathway

Caption: A potential synthetic route to this compound via a Chan-Lam coupling reaction.

Biological Activity: An Anti-Fibrotic Metabolite

The primary biological activity of this compound identified to date is its anti-fibrotic effect. This is of significant interest as it suggests that the therapeutic efficacy of Pirfenidone is a result of the combined action of the parent drug and its active metabolites.

Inhibition of Collagen Synthesis

A key study has demonstrated that this compound, along with another major metabolite, 5-carboxypirfenidone, directly inhibits collagen synthesis in fibroblasts.[1] This is a critical finding, as excessive collagen deposition is a hallmark of fibrosis. The study evaluated the inhibitory effects of these metabolites on transforming growth factor-β1 (TGF-β1)-induced collagen synthesis in a lung fibroblast cell line.[1] The results indicated a significant decrease in the hydroxyproline content, a key component of collagen, in the presence of the metabolites.[1]

| Compound | Concentration (µM) | Effect on TGF-β1-induced Hydroxyproline Content | Reference |

| This compound | 300 | Significant decrease | [1] |

| This compound | 1000 | Significant decrease | [1] |

Context from the Parent Drug: Pirfenidone

The anti-fibrotic activity of this compound is best understood in the context of its parent drug, Pirfenidone. Pirfenidone exhibits broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[2] Its mechanism of action is believed to involve the downregulation of pro-fibrotic and inflammatory cytokines, most notably TGF-β.[2][3]

Mechanism of Action: Modulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis.[4] In fibrotic diseases, TGF-β is overexpressed and leads to the activation of fibroblasts, their differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components, including collagen.[1][5]

Pirfenidone has been shown to interfere with the TGF-β signaling pathway at multiple levels.[1][6][7] It can reduce the expression of TGF-β itself and also inhibit the downstream signaling cascade.[1] The canonical TGF-β pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate the transcription of target genes, including those for collagen.[6][8] Pirfenidone has been shown to inhibit the phosphorylation of Smad3.[7]

Given that this compound inhibits TGF-β1-induced collagen synthesis, it is highly probable that it also modulates the TGF-β signaling pathway, although the precise molecular interactions are yet to be fully elucidated.

TGF-β Signaling Pathway in Fibrosis

Caption: The TGF-β signaling pathway in fibrosis and the potential points of intervention by Pirfenidone and its active metabolites.

Experimental Protocols

To facilitate further research into the biological activity of this compound, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and are designed to be self-validating.

Protocol 1: In Vitro Fibroblast Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of fibroblasts, a key cell type in fibrosis.

Materials:

-

Human lung fibroblasts (e.g., WI-38 or primary cells)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Causality and Validation: The amount of formazan produced is directly proportional to the number of viable, proliferating cells. A decrease in absorbance in treated wells compared to the control indicates an anti-proliferative effect. Including a positive control (e.g., a known anti-proliferative agent) and multiple concentrations of the test compound will validate the results.

Protocol 2: Quantification of Collagen Synthesis (Hydroxyproline Assay)

This protocol quantifies the total collagen content in cell cultures or tissues by measuring the amount of the amino acid hydroxyproline.

Materials:

-

Fibroblast cell cultures or tissue samples

-

6 M HCl

-

Chloramine-T solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

-

Hydroxyproline standard solution

-

Heating block or oven (110-120°C)

-

Spectrophotometer (560 nm)

Procedure:

-

Hydrolysis:

-

For cell cultures, lyse the cells and hydrolyze the protein pellet in 6 M HCl at 110-120°C for 18-24 hours.

-

For tissue, homogenize and hydrolyze a known weight of tissue in 6 M HCl under the same conditions.

-

-

Oxidation:

-

Neutralize the hydrolysates and add Chloramine-T solution. Incubate at room temperature.

-

-

Color Development:

-

Add Ehrlich's reagent and incubate at 60-65°C to develop the color.

-

-

Measurement:

-

Measure the absorbance at 560 nm.

-

-

Quantification:

-

Calculate the hydroxyproline concentration from a standard curve generated using known concentrations of hydroxyproline.

-

Causality and Validation: Hydroxyproline is almost exclusively found in collagen. Therefore, its quantification provides a direct measure of total collagen content. A standard curve is essential for accurate quantification and validation of the assay's performance.

Conclusion and Future Directions

This compound is an active metabolite of Pirfenidone with demonstrated anti-fibrotic properties, specifically the inhibition of collagen synthesis in fibroblasts. Its mechanism of action is likely intertwined with the modulation of the TGF-β signaling pathway, a key driver of fibrosis. The experimental protocols provided in this guide offer a framework for further investigation into the precise molecular targets and therapeutic potential of this compound.

Future research should focus on:

-

Elucidating the specific molecular interactions of this compound within the TGF-β signaling cascade.

-

Conducting in vivo studies to confirm its anti-fibrotic efficacy and pharmacokinetic/pharmacodynamic profile.

-

Investigating its potential synergistic effects with the parent drug, Pirfenidone.

A deeper understanding of the biological activity of this compound will not only enhance our knowledge of Pirfenidone's therapeutic action but may also open new avenues for the development of more targeted and effective anti-fibrotic therapies.

References

- Conte, E., Gili, E., Fruciano, M., Fagone, E., Iemmolo, M., Vancheri, C., & Spicuzza, L. (2014). Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation.

- Togami, K., Kanehira, Y., & Tada, H. (2013). Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis. Biological and Pharmaceutical Bulletin, 36(10), 1645-1648.

- Meng, X. M., Nikolic-Paterson, D. J., & Lan, H. Y. (2016). TGF-β: the master regulator of fibrosis. Nature Reviews Nephrology, 12(6), 325-338.

-

Chondrex, Inc. (n.d.). Hydroxyproline Assay Kit. Retrieved from [Link]

- Liu, G. Y., Li, K., & Li, X. (2018). Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway. Molecular Medicine Reports, 18(4), 3749-3756.